molecular formula C10H9N3 B1520214 [2,4'-Bipyridin]-5-amine CAS No. 834881-89-9

[2,4'-Bipyridin]-5-amine

Cat. No.: B1520214
CAS No.: 834881-89-9
M. Wt: 171.2 g/mol
InChI Key: BISAYVZXCGRCSZ-UHFFFAOYSA-N
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Description

[2,4'-Bipyridin]-5-amine is a bipyridine derivative characterized by its two pyridine rings connected at the 2 and 4 positions, with an amine group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4'-Bipyridin]-5-amine typically involves the following steps:

  • Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.

  • Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 4 positions using methods like the Ullmann reaction or the Suzuki coupling.

  • Introduction of the Amine Group: Finally, the amine group is introduced at the 5 position through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: [2,4'-Bipyridin]-5-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in [2,4'-Bipyridin]-5-nitro.

  • Reduction: Reduction reactions can reduce nitro groups to amines, providing versatility in functional group manipulation.

  • Substitution: Substitution reactions at the pyridine rings can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or organolithium reagents.

Major Products Formed:

  • Oxidation Products: [2,4'-Bipyridin]-5-nitro

  • Reduction Products: Reduced derivatives with various functional groups

  • Substitution Products: Substituted bipyridines with diverse chemical functionalities

Scientific Research Applications

Chemistry: In chemistry, [2,4'-Bipyridin]-5-amine serves as a ligand for transition metal complexes, facilitating studies in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of various enzymes and receptors, contributing to the development of new therapeutic agents.

Medicine: The compound's derivatives are explored for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Ongoing research aims to harness these properties for the development of novel drugs.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and electronic materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism by which [2,4'-Bipyridin]-5-amine exerts its effects depends on its specific application. For example, in catalysis, the compound acts as a ligand, coordinating to the metal center and facilitating the activation of substrates. In medicinal applications, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Molecular Targets and Pathways:

  • Catalysis: Coordination to metal centers, activation of substrates

  • Medicine: Interaction with enzymes, receptors, and other biological targets

Comparison with Similar Compounds

  • 2,2'-Bipyridine: A closely related compound with two pyridine rings connected at the 2 positions.

  • 4,4'-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4 positions.

  • 3,4'-Bipyridine: A variant with pyridine rings connected at the 3 and 4 positions.

Uniqueness: [2,4'-Bipyridin]-5-amine is unique due to its specific substitution pattern and the presence of the amine group at the 5 position. This structural feature imparts distinct chemical and biological properties compared to other bipyridine derivatives.

Properties

IUPAC Name

6-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISAYVZXCGRCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671774
Record name [2,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834881-89-9
Record name [2,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2,4′-bipyridine (10 g) obtained in Example 1 was added to ethanol (400 ml). 10% Pd—C (50% wet with water) (0.14 g) was added, and then, hydrazine.monohydrate (10 g) was dropwise added, for reflux under heating for 3 hours. The reaction solution was filtered and concentrated. The resulting crystal was recrystallized in ethyl acetate, to obtain the object substance (8.13 g; yield of 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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